Cas no 2680736-06-3 (1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid)

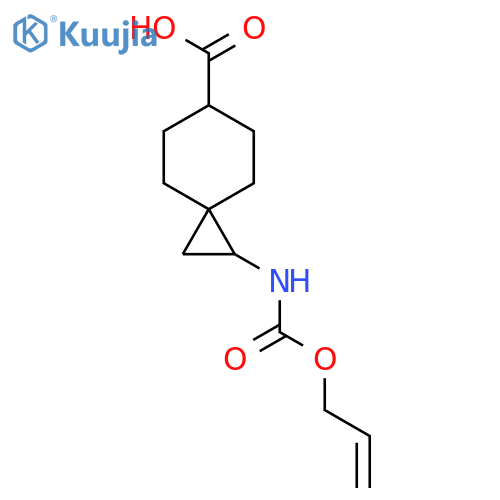

2680736-06-3 structure

商品名:1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28279424

- 2680736-06-3

- 1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid

- 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid

-

- インチ: 1S/C13H19NO4/c1-2-7-18-12(17)14-10-8-13(10)5-3-9(4-6-13)11(15)16/h2,9-10H,1,3-8H2,(H,14,17)(H,15,16)

- InChIKey: RDUNAHCMUPBWAI-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCC2(CC1)CC2NC(=O)OCC=C)=O

計算された属性

- せいみつぶんしりょう: 253.13140809g/mol

- どういたいしつりょう: 253.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 75.6Ų

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28279424-1.0g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 95.0% | 1.0g |

$1844.0 | 2025-03-19 | |

| Enamine | EN300-28279424-0.25g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 95.0% | 0.25g |

$1696.0 | 2025-03-19 | |

| Enamine | EN300-28279424-5g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 5g |

$5345.0 | 2023-09-09 | ||

| Enamine | EN300-28279424-5.0g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 95.0% | 5.0g |

$5345.0 | 2025-03-19 | |

| Enamine | EN300-28279424-10g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 10g |

$7927.0 | 2023-09-09 | ||

| Enamine | EN300-28279424-1g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 1g |

$1844.0 | 2023-09-09 | ||

| Enamine | EN300-28279424-0.1g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 95.0% | 0.1g |

$1623.0 | 2025-03-19 | |

| Enamine | EN300-28279424-2.5g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 95.0% | 2.5g |

$3611.0 | 2025-03-19 | |

| Enamine | EN300-28279424-0.05g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 95.0% | 0.05g |

$1549.0 | 2025-03-19 | |

| Enamine | EN300-28279424-10.0g |

1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid |

2680736-06-3 | 95.0% | 10.0g |

$7927.0 | 2025-03-19 |

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

5. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

2680736-06-3 (1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量